molecular formula C17H14O2 B8532117 anthracen-9-ylmethyl acetate CAS No. 16430-32-3

anthracen-9-ylmethyl acetate

Cat. No.: B8532117
CAS No.: 16430-32-3
M. Wt: 250.29 g/mol
InChI Key: BFEHYQIEGSRACK-UHFFFAOYSA-N
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Description

anthracen-9-ylmethyl acetate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group attached to the 9-position of the anthracene ring, which is then esterified with acetic acid. It is a colorless solid that is soluble in ordinary organic solvents and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: anthracen-9-ylmethyl acetate can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde, followed by esterification with acetic acid. The hydrogenation process involves the reduction of 9-anthracenecarboxaldehyde using sodium borohydride in ethanol at room temperature. The reaction mixture is then quenched with water, and the product is extracted using ether .

Industrial Production Methods: In an industrial setting, the production of 9-anthracenemethanol, acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and esterification. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-anthracenemethanol, acetate involves its role as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction. Additionally, it can act as an allosteric inhibitor by binding to a distinct site on the enzyme, altering its conformation and reducing its activity .

Comparison with Similar Compounds

Uniqueness: anthracen-9-ylmethyl acetate is unique due to its esterified hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in specific chemical reactions and applications where the acetate group plays a crucial role .

Properties

CAS No.

16430-32-3

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

anthracen-9-ylmethyl acetate

InChI

InChI=1S/C17H14O2/c1-12(18)19-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-10H,11H2,1H3

InChI Key

BFEHYQIEGSRACK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9-anthracenemethanol (15.0 g, 72 mmole) and triethylamine (7.3 g, 72 mmole) in methylene chloride (100 ml) and 1,4-dioxane (120 ml) was cooled. Acetyl chloride (6.8 g, 86.4 mmole) was added dropwise to the solution at 5°-10° C. and reacted with stirring for 2.5 hours at same temperature. After reaction, the reaction mixture was poured into ice-cold H2O (350 ml), acidified with 10% aqueous HCl, extracted with methylene chloride (100 ml). The resulting organic layer was washed with H2O (100 ml×1), saturated aqueous sodium bicarbonate (100 ml×1) and H2O (100 ml×1), dried over anhydrous MgSO4 and evaporated. The residual crude solid (17.7 g) was recrystallized from n-hexane to give 11.0 g of 9-anthrylmethyl acetate as yellow needles having a melting point of 110.0°-111.5° C.
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15 g
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7.3 g
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100 mL
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120 mL
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solvent
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6.8 g
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reactant
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[Compound]
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350 mL
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